molecular formula C8H8ClNO2 B1346049 2-(Chloromethyl)-1-methyl-4-nitrobenzene CAS No. 58966-24-8

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Cat. No. B1346049
CAS RN: 58966-24-8
M. Wt: 185.61 g/mol
InChI Key: HBCZMIJXNQCIDC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-4-nitrobenzene is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not explicitly mentioned in the available literature. However, a related compound, 2-Chloromethyl-4-methyl-quinazoline, has been synthesized from different chemical structures4. The synthesis involved various techniques and confirmed by IR, 1H NMR, and MASS and by elemental analysis4.



Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-1-methyl-4-nitrobenzene is not directly available. However, a study on a related compound, 1-(chloromethyl)-2-methylnaphthalene, provides insights into the molecular structure, polarizability, hyperpolarizability analysis, and spectroscopic characterization5.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly mentioned in the available literature. However, a study on epichlorohydrin, a related compound, provides insights into its reactivity67.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly available. However, a study on a related compound, epichlorohydrin, provides insights into its properties610.


Scientific Research Applications

1. Application in Cancer Research

  • Summary of the Application: In the ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates . These compounds are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
  • Methods of Application or Experimental Procedures: An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3 H)-quinazolinones were conveniently prepared in one pot .
  • Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

2. Application as a Multifunctional Dye

  • Summary of the Application: 4-(5)-(((4-ChloroMethyl)Benzoyl)AMino)TetraMethylrhodaMine is a multifunctional dye . Dyes are important tools in biological experiments. They can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology and monitor microorganisms .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The applications of these dyes range from basic scientific research to clinical diagnostics . Dyes are also widely used in traditional fields such as textile dyeing, as well as in emerging fields such as functional textile processing, food pigments and dye-sensitized solar cells .

3. Application in the Production of Epoxy Resins

  • Summary of the Application: Epichlorohydrin, a compound that can be derived from 2-(Chloromethyl)-1-methyl-4-nitrobenzene, is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers .
  • Methods of Application or Experimental Procedures: Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
  • Results or Outcomes: The resulting epichlorohydrin is a highly reactive electrophilic compound and is used in various industrial applications .

4. Application in Anti-Inflammatory Agents

  • Summary of the Application: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The resulting compounds have shown potential as anti-inflammatory agents .

5. Application in the Synthesis of Hypercrosslinked Polymers

  • Summary of the Application: Hypercrosslinked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . The HCP material is synthesized by Friedel Craft reactions . These polymers have high surface area, excellent porosity, small pore size and strong packing .
  • Methods of Application or Experimental Procedures: The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results or Outcomes: They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

6. Application in Chloromethylation of Aromatic Compounds

  • Summary of the Application: Chloromethylation is a chemical process that introduces a chloromethyl group into an organic compound . It is a key step in the synthesis of many organic compounds .
  • Methods of Application or Experimental Procedures: A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound was added .
  • Results or Outcomes: The resulting compound has a chloromethyl group attached to it, which can be used in further reactions .

Safety And Hazards

The safety and hazards of 2-(Chloromethyl)-1-methyl-4-nitrobenzene are not directly available. However, a safety data sheet for a related compound provides insights into its hazards, including flammability and toxicity111213.


properties

IUPAC Name

2-(chloromethyl)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZMIJXNQCIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207705
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-methyl-4-nitrobenzene

CAS RN

58966-24-8
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-(chloromethyl)-1-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(2-methyl-5-nitrobenzyl)acetamide (3.12 g; 0.015 mol), phosphorus oxychloride (5.12 g; 0.032 mol) and dimethylformamide (2.19 g; 0.03 mol) in xylene (50 ml) is refluxed for one hour. The reaction mixture is then washed with water and the solvent evaporated. This treatment produces 2.36 g (i.e., 85% yield) of product having a melting point of 56° to 62° C.
Name
N-(2-methyl-5-nitrobenzyl)acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationship studies of the pyrazolo[1,5-a]pyridine class of PI3 kinase inhibitors show that substitution off the hydrazone nitrogen and replacement of the sulfonyl both …
Number of citations: 38 www.sciencedirect.com
W Rewcastle, BC Baguley, JU Flanagan, WA Denny… - researchgate.net
S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …
Number of citations: 2 www.researchgate.net
J Xu - Current medicinal chemistry, 2011 - ingentaconnect.com
This review summarizes the sources and characteristics of various natural products that can be extracted from mangroveassociated microbes with a focus on bioactivity, highlighting the …
Number of citations: 51 www.ingentaconnect.com

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